2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid
CAS No.:
Cat. No.: VC16536399
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O4 |
|---|---|
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H12N2O4/c1-13-8-3-2-6(4-7(12)10(14)15)5-9(8)17-11(13)16/h2-3,5,7H,4,12H2,1H3,(H,14,15) |
| Standard InChI Key | QFBHHJZKYHJPAU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)CC(C(=O)O)N)OC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a 2(3H)-benzoxazolone core, where the 3-position is methyl-substituted, and the 6-position is linked to a propanoic acid chain with an amino group at the β-carbon (Figure 1). The IUPAC name is 2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid, and its canonical SMILES string is CN1C2=C(C=C(C=C2)CC(C(=O)O)N)OC1=O .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid |
| CAS Number | 74023-18-0 |
| InChI Key | QFBHHJZKYHJPAU-UHFFFAOYSA-N |
| Solubility | >0.2 mg/mL (aqueous buffer) |
Spectral Data
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NMR (DMSO-d6):
Synthesis and Structural Modifications
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Cyclization: 2-Amino-4-chlorophenol is treated with triphosgene or carbonyl diimidazole (CDI) to form the benzoxazolone core .
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Alkylation: The 6-position is functionalized via nucleophilic substitution with methyl 3-bromopropanoate under basic conditions (K2CO3/MeCN) .
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Hydrolysis: The ester intermediate is hydrolyzed to the carboxylic acid using HCl or LiOH .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | CDI, THF, 60–80°C | 65–75 |
| Alkylation | 3-Bromopropanoate, K2CO3, MeCN | 50–60 |
| Hydrolysis | 6M HCl, dioxane, 70°C | 85–90 |
Structural Analogues
Modifications at the 3-methyl or 6-propanoic acid positions influence bioactivity:
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3-Ethyl analogues: Show enhanced solubility but reduced enzyme affinity .
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6-Amino substitutions: Improve blood-brain barrier penetration in neuroactive derivatives .
Biological Activities and Mechanisms
Soluble Epoxide Hydrolase (sEH) Inhibition
Benzoxazolone derivatives exhibit potent sEH inhibition (IC50 = 0.39–570 nM), critical in resolving inflammation . The urea moiety in related compounds anchors the inhibitor to the catalytic triad (Tyr383, Tyr466, Asp335), while the benzoxazolone ring engages in π-π stacking with Trp336 . Although direct data for this compound is limited, structural analogs demonstrate:
Table 3: Comparative sEH Inhibition Data
| Compound | IC50 (nM) | Selectivity (vs. CYP3A4) |
|---|---|---|
| 33 (2-OCF3 analogue) | 0.39 | >500 |
| 31 (2-Cl analogue) | 1.2 | >300 |
| 38 (2,4-Cl analogue) | 0.7 | >400 |
Antimicrobial Activity
Mannich bases of benzoxazolones show broad-spectrum activity:
Cytotoxicity
In MCF-7 breast cancer cells:
Pharmacokinetic and Toxicity Profiles
ADME Properties
Toxicity
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